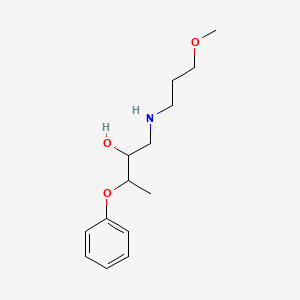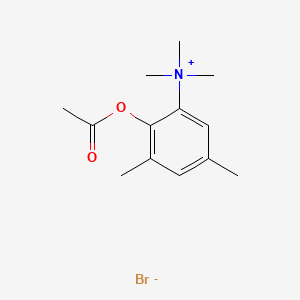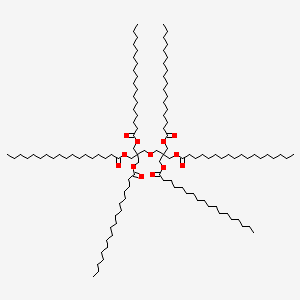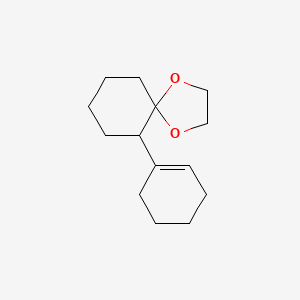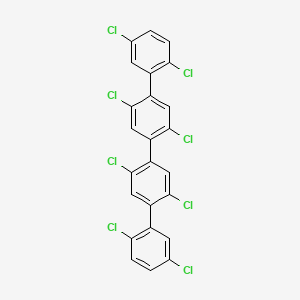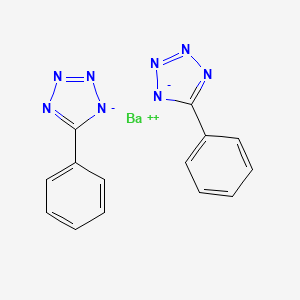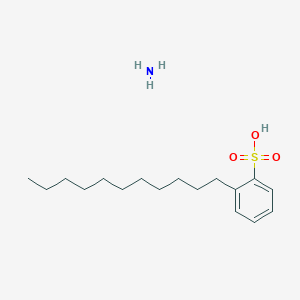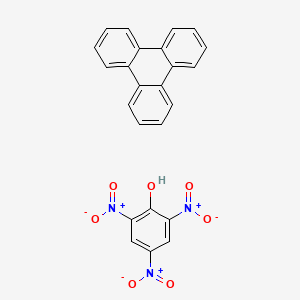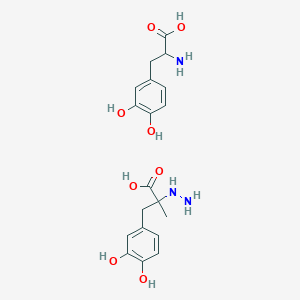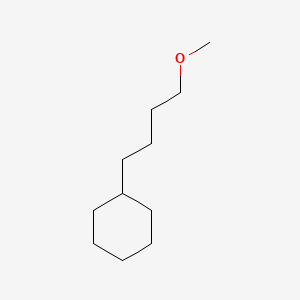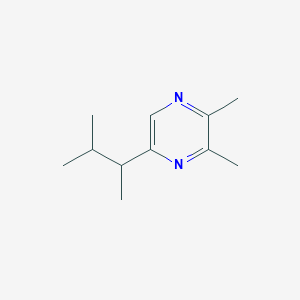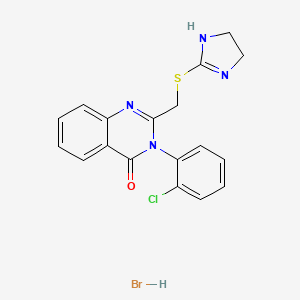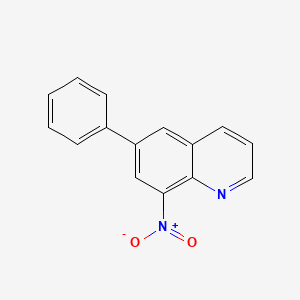
8-Nitro-6-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitro-6-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H10N2O2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a nitro group at the 8th position and a phenyl group at the 6th position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-phenylquinoline typically involves the nitration of 6-phenylquinoline. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 80°C to 150°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent quality and yield. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction .
化学反应分析
Types of Reactions: 8-Nitro-6-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 8-Amino-6-phenylquinoline.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
8-Nitro-6-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 8-Nitro-6-phenylquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of DNA synthesis and induce apoptosis in cancer cells .
相似化合物的比较
6-Phenylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the phenyl group, which affects its overall chemical properties and reactivity.
8-Amino-6-phenylquinoline: A reduced form of 8-Nitro-6-phenylquinoline with different biological activities
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
属性
CAS 编号 |
68527-70-8 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
8-nitro-6-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-10H |
InChI 键 |
BCLHTQDIOYYNKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


